methyl {1-[(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetyl]piperidin-4-yl}acetate
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Overview
Description
Methyl {1-[(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetyl]piperidin-4-yl}acetate is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core, a piperidine ring, and a methyl ester group. The presence of a fluorine atom in the quinazolinone ring adds to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl {1-[(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetyl]piperidin-4-yl}acetate typically involves multiple steps. One common synthetic route starts with the preparation of the quinazolinone core, followed by the introduction of the piperidine ring and the methyl ester group. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl {1-[(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetyl]piperidin-4-yl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinazolinone derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the quinazolinone core.
Substitution: The fluorine atom in the quinazolinone ring can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents into the quinazolinone ring.
Scientific Research Applications
Methyl {1-[(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetyl]piperidin-4-yl}acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: Research into its potential therapeutic properties is ongoing, particularly in the development of new drugs.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of methyl {1-[(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetyl]piperidin-4-yl}acetate involves its interaction with specific molecular targets and pathways. The quinazolinone core is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The presence of the fluorine atom and the piperidine ring further enhances its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Methyl (7-fluoro-4-oxoquinazolin-3(4H)-yl)acetate
- Methyl 2-(2-(4-oxo-3(4H)-quinazolinyl)ethoxy)benzoate
- Methyl 5-fluoro-2-methoxyisonicotinate
Uniqueness
Methyl {1-[(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetyl]piperidin-4-yl}acetate stands out due to its specific combination of functional groups, which confer unique chemical and biological properties
Properties
Molecular Formula |
C19H22FN3O4 |
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Molecular Weight |
375.4 g/mol |
IUPAC Name |
methyl 2-[1-[2-(6-fluoro-2-methyl-4-oxoquinazolin-3-yl)acetyl]piperidin-4-yl]acetate |
InChI |
InChI=1S/C19H22FN3O4/c1-12-21-16-4-3-14(20)10-15(16)19(26)23(12)11-17(24)22-7-5-13(6-8-22)9-18(25)27-2/h3-4,10,13H,5-9,11H2,1-2H3 |
InChI Key |
YIFHIUUECDUQMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)F)C(=O)N1CC(=O)N3CCC(CC3)CC(=O)OC |
Origin of Product |
United States |
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